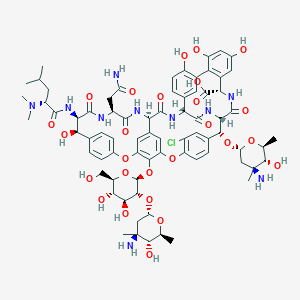

Orienticin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orienticin D is a natural product found in Amycolatopsis orientalis with data available.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Orienticin D?

- Methodological Answer : Use high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation , mass spectrometry (MS) for molecular weight determination , and circular dichroism (CD) to assess conformational stability. For functional analysis, employ antimicrobial susceptibility testing (AST) with standardized protocols (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens .

Table 1: Key Techniques for Characterization

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR | Structural resolution | 2D NMR (COSY, NOESY) |

| MS | Molecular mass | MALDI-TOF/MS |

| CD | Conformational analysis | Wavelength range: 190–260 nm |

Q. How should researchers design initial in vitro experiments to evaluate this compound’s antimicrobial mechanisms?

- Methodological Answer : Combine time-kill assays with membrane permeability tests (e.g., propidium iodide uptake) and transmission electron microscopy (TEM) to visualize bacterial membrane disruption . Include controls for solvent effects and use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213) to ensure reproducibility .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to fit dose-response curves. Calculate EC₅₀ values with 95% confidence intervals and validate using goodness-of-fit tests (e.g., χ²). Report heterogeneity metrics (e.g., I²) if pooling data from multiple experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different bacterial strains?

- Methodological Answer : Conduct subgroup analyses stratified by bacterial species, strain genotype, or resistance profiles. Use meta-regression to identify confounding variables (e.g., pH, inoculum size) and quantify heterogeneity via I² statistics . Validate findings with in silico simulations (e.g., molecular docking to target proteins) .

Q. What strategies optimize experimental designs for studying this compound’s synergy with other antimicrobials?

- Methodological Answer : Implement checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify synergy. Use response surface modeling (e.g., Bliss independence or Loewe additivity) to distinguish additive vs. synergistic effects . Include isobolograms for visual interpretation and validate with time-lapse microscopy .

Q. How should reproducibility challenges in this compound’s bioactivity assays be addressed?

- Methodological Answer : Standardize protocols for cell culture conditions (e.g., temperature, CO₂ levels) and pre-treat reagents to eliminate endotoxins. Use inter-laboratory validation studies with blinded samples and report intra- and inter-assay coefficients of variation (CVs) . Document deviations using the ARRIVE guidelines for preclinical studies .

Q. What advanced techniques are suitable for investigating this compound’s impact on bacterial biofilms?

- Methodological Answer : Use confocal laser scanning microscopy (CLSM) with live/dead staining (e.g., SYTO 9/propidium iodide) to quantify biofilm viability. Pair with quantitative PCR (qPCR) to assess gene expression changes (e.g., ica operon in S. epidermidis) . For high-throughput screening, employ crystal violet assays with robotic liquid handling systems .

Q. How can genomic and proteomic approaches elucidate resistance mechanisms against this compound?

- Methodological Answer : Perform whole-genome sequencing (WGS) of resistant mutants to identify SNPs or horizontal gene transfer events. Use RNA-seq or TMT-based proteomics to map differential gene/protein expression. Validate findings via CRISPR interference (CRISPRi) to knock down candidate resistance genes .

Q. What computational tools are recommended for modeling this compound’s interaction with bacterial membranes?

- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to study lipid bilayer interactions. Use density functional theory (DFT) for electronic structure analysis and AutoDock Vina for binding affinity predictions. Validate with experimental data from surface plasmon resonance (SPR) .

Q. How should systematic reviews and meta-analyses of this compound studies address publication bias?

- Methodological Answer : Conduct funnel plot asymmetry tests (e.g., Egger’s regression) and adjust using trim-and-fill analysis. Follow PRISMA guidelines for transparent reporting and include grey literature (e.g., preprints, conference abstracts) to mitigate bias .

Table 2: Key Metrics for Meta-Analysis

| Metric | Interpretation | Thresholds |

|---|---|---|

| I² | Heterogeneity | <25%: low; 50–75%: moderate; >75%: high |

| H² | Variance ratio | >1 indicates significant heterogeneity |

Q. Guidance for Rigorous Research Design

- Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Ethics : For studies involving human-derived samples, document informed consent and include attention-check questions in surveys to detect fraudulent responses .

- Data Integrity : Assign persistent identifiers (DOIs) to datasets via OSTI DataID Service to ensure citation tracking .

Properties

CAS No. |

112848-46-1 |

|---|---|

Molecular Formula |

C74H91ClN10O26 |

Molecular Weight |

1572 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-19-[[(2R)-2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C74H91ClN10O26/c1-28(2)17-41(85(7)8)66(97)83-55-57(91)31-9-13-36(14-10-31)106-45-20-34-21-46(61(45)111-72-62(59(93)58(92)47(27-86)108-72)110-50-26-74(6,78)64(95)30(4)105-50)107-44-16-12-33(19-39(44)75)60(109-49-25-73(5,77)63(94)29(3)104-49)56-70(101)82-54(71(102)103)38-22-35(87)23-43(89)51(38)37-18-32(11-15-42(37)88)52(67(98)84-56)81-68(99)53(34)80-65(96)40(24-48(76)90)79-69(55)100/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,86-89,91-95H,17,24-27,77-78H2,1-8H3,(H2,76,90)(H,79,100)(H,80,96)(H,81,99)(H,82,101)(H,83,97)(H,84,98)(H,102,103)/t29-,30-,40-,41+,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72-,73-,74-/m0/s1 |

InChI Key |

BTCGMSGGRYTEHK-QKUOSJMUSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.